molecular formula C19H12BrF2N5O2 B2908067 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 1326825-80-2

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2908067
CAS No.: 1326825-80-2
M. Wt: 460.239
InChI Key: CZQCPZJGUJMOEW-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide is a potent and selective small-molecule inhibitor primarily investigated for its activity against Janus Kinases (JAKs). This compound is structurally characterized by a pyrazolo[1,5-d][1,2,4]triazinone core, a scaffold known to exhibit high affinity for the ATP-binding site of kinases. Its primary research value lies in its ability to selectively target and inhibit JAK family members, particularly JAK1 and JAK2 , which are critical components of the JAK-STAT signaling pathway. This pathway is a central mediator of cytokine signaling and is implicated in a range of pathological conditions, including autoimmune diseases, myeloproliferative disorders, and cancers. Researchers utilize this inhibitor to dissect the specific contributions of JAK-STAT signaling in cellular and disease models, providing crucial insights into mechanisms of inflammation, immune cell activation, and hematopoiesis. Its application extends to the development and validation of targeted therapeutic strategies, making it an essential tool for preclinical studies in immunology, oncology, and signal transduction research. The compound's defined structure-activity relationship allows for precise interrogation of kinase-dependent processes, facilitating a deeper understanding of cellular signaling networks and their dysregulation in disease.

Properties

CAS No.

1326825-80-2

Molecular Formula

C19H12BrF2N5O2

Molecular Weight

460.239

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C19H12BrF2N5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-5-13(21)7-14(15)22/h1-8,10H,9H2,(H,24,28)

InChI Key

CZQCPZJGUJMOEW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)F)Br

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide is a complex organic molecule characterized by a unique structural framework that includes a pyrazolo[1,5-d][1,2,4]triazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

Molecular Structure

The molecular formula of this compound is C20H15BrF2N5O2C_{20}H_{15}BrF_{2}N_{5}O_{2}, with a molecular weight of approximately 498.34 g/mol. The structure features multiple functional groups that may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful optimization to maximize yield and purity. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The synthetic pathway often utilizes intermediates containing the pyrazolo[1,5-d][1,2,4]triazine moiety .

Antitumor Properties

Preliminary studies suggest that compounds containing the pyrazolo[1,5-d][1,2,4]triazine core exhibit significant antitumor properties. These compounds may inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways and the induction of apoptosis .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory activity. By interacting with specific enzymes or receptors involved in inflammatory processes, it could potentially reduce inflammation-related symptoms .

The exact mechanism of action for this compound is still under investigation. However, studies suggest that it may act as an enzyme inhibitor or receptor modulator. Techniques such as molecular docking and in vitro assays are employed to elucidate these interactions .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this molecule. The following table summarizes notable analogs:

Compound NameMolecular FormulaNotable Features
4-Oxopyrazolo[1,5-d][1,2,4]triazine DerivativeC₁₃H₈BrN₅OLacks halogen substitutions; simpler structure
3-Arylpyrazolo[3,4-b]quinolin-6(5H)-oneC₁₄H₉N₃ODifferent heterocyclic core; potential anti-cancer activity
5-Fluoro-3-methylpyrazoleC₅H₄F₂N₂Simpler structure; primarily studied for agricultural applications

The unique combination of halogenated aromatic groups in this compound may enhance its biological activity compared to simpler analogs .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibited significant cytotoxicity against various cancer cell lines. The study suggested that the presence of bromine and fluorine substituents could enhance the potency of these compounds .
  • Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of pyrazolo derivatives indicated that these compounds could inhibit key inflammatory mediators such as COX enzymes and TNF-alpha production .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide exhibit several biological activities:

  • Anticancer Activity : The pyrazolo[1,5-d][1,2,4]triazine derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cells. Their mechanism may involve the modulation of key signaling pathways related to cell proliferation and survival.
  • Antimicrobial Properties : Some studies suggest that this compound class possesses antimicrobial activity against various pathogens. This could make them candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

Several studies have been conducted to explore the applications of this compound:

  • Cancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazine showed significant cytotoxicity against various cancer cell lines. The research emphasized the importance of structural modifications in enhancing anticancer efficacy .
  • Neuroprotective Studies : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds can modulate glutamate receptors and reduce excitotoxicity .
  • Antimicrobial Efficacy : Research highlighted the antimicrobial potential of pyrazolo[1,5-d][1,2,4]triazine derivatives against resistant strains of bacteria. The study indicated that these compounds could serve as lead structures for developing new antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-bromophenyl group (electron-withdrawing) contrasts with methoxy/ethoxy substituents in analogs (electron-donating), which may alter electronic density at the core and influence reactivity or binding.
  • Acetamide Side Chain : The 2,4-difluorophenyl group in the target compound may enhance metabolic stability compared to methoxybenzyl or cyclohexyl groups, as fluorination reduces susceptibility to oxidative metabolism.

Halogenated Analog Comparisons

Halogen substituents (Br, Cl, F) are prevalent in related compounds, impacting both physicochemical and pharmacological properties:

Compound Name Halogen Substituents Molecular Weight Biological Relevance (Inferred) Source
Target Compound Br (R₁), F (R₂) ~510.27 Potential kinase/protease inhibition
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Br (triazole), CF₃ (acetamide) 534.35 Possible enzyme inhibition (sulfanyl linkage)
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Br (phenyl) 422.28 Anticancer/antibacterial activity

Key Observations :

  • Bromine’s Role : Bromine’s bulky size in the target compound may enhance hydrophobic binding in target pockets, similar to its role in ’s pyrazolo-pyrimidine analog.
  • Fluorination : The 2,4-difluorophenyl group in the target compound contrasts with trifluoromethyl groups in , which may offer distinct steric and electronic profiles for target selectivity.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves a multi-step process: (i) Core formation : Cyclization of precursors (e.g., pyrazolo-triazine core via reflux in ethanol with glacial acetic acid) . (ii) Substituent introduction : Bromophenyl group addition via nucleophilic aromatic substitution (chlorine-to-bromine exchange under Pd catalysis) . (iii) Acetamide coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) . Key factors : Solvent polarity (DMF vs. THF) impacts cyclization efficiency, while temperature (>100°C) accelerates substitution reactions. Yields range from 40–65% depending on purification protocols (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C/19F NMR : Assigns aromatic protons, fluorophenyl groups, and amide linkages .
  • HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 481.3) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (~3300 cm⁻¹) .
  • X-ray crystallography (if crystals form): Resolves solid-state conformation and hydrogen-bonding networks .

Q. How should preliminary biological activity screening be designed?

  • Methodological Answer :
  • Target-based assays : Kinase inhibition (e.g., EGFR or Aurora kinases) at 1–100 μM concentrations .
  • Cell viability assays : Test against cancer lines (e.g., MCF-7, HeLa) using MTT/WST-1 protocols .
  • Control comparisons : Include analogs (e.g., chlorophenyl or methoxyphenyl variants) to assess substituent effects .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) analysis : Compare substituents (e.g., bromophenyl vs. chlorophenyl) using IC50 values from dose-response curves .
  • Molecular docking : Model interactions with target proteins (e.g., kinases) to explain selectivity differences (e.g., halogen bonding with bromine vs. steric hindrance with chlorine) .
  • Metabolite profiling : Assess if metabolic instability (e.g., hepatic CYP450 oxidation) reduces efficacy in cell-based vs. enzyme assays .

Q. What strategies optimize synthetic scalability without compromising purity?

  • Methodological Answer :
  • Solvent optimization : Replace THF with DMF for higher solubility during cyclization .
  • Catalyst screening : Test Pd(OAc)2 vs. PdCl2 for improved substitution yields .
  • Flow chemistry : Continuous flow systems enhance reaction homogeneity and reduce byproducts .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can computational modeling elucidate its mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) simulations : Simulate binding stability in target active sites (e.g., ATP-binding pockets) over 100-ns trajectories .
  • QSAR models : Correlate electronic parameters (Hammett σ) of substituents with bioactivity .
  • ADMET prediction : Use tools like SwissADME to estimate permeability, CYP interactions, and toxicity .

Q. What advanced techniques validate its 3D conformation and interactions?

  • Methodological Answer :
  • X-ray crystallography : Resolve dihedral angles of the pyrazolo-triazine core and fluorophenyl orientation .
  • NOESY NMR : Identify spatial proximity between bromophenyl and difluorophenyl groups .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized targets .

Q. How can metabolic stability be assessed in vitro?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Plasma stability : Monitor degradation in plasma at 37°C over 24 hours .

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